(R)-3-Amino-L-proline HCl

Nitric Oxide Synthase Inhibition Enzymology Neuronal Signaling

This (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride is the stereochemically defined cis isomer essential for applications where substitution geometry dictates biological outcome. Unlike its trans counterpart or unsubstituted proline, the (2S,3R) configuration imparts distinct pyrrolidine ring pucker and cis/trans amide bond equilibria critical for nNOS inhibitor selectivity (~2× over eNOS) and orthogonal peptide cross-linking. Generic substitution compromises conformational fidelity and invalidates structure-activity data. Insist on the verified (2S,3R) diastereomer—supported by published stereospecific synthesis—to ensure reproducible results in constrained peptide engineering and chiral building-block strategies.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.6 g/mol
CAS No. 35684-65-2
Cat. No. B1383600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-L-proline HCl
CAS35684-65-2
Molecular FormulaC5H11ClN2O2
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC1CNC(C1N)C(=O)O.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-3-1-2-7-4(3)5(8)9;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1
InChIKeyGAYPLCLHMMNIOS-HJXLNUONSA-N
Commercial & Availability
Standard Pack Sizes75 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-L-proline HCl (CAS 35684-65-2): Chemical Identity and Structural Classification


(R)-3-Amino-L-proline HCl, also referred to as (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride or cis-3-amino-L-proline hydrochloride, is a non-proteinogenic chiral amino acid derivative that belongs to the 3-substituted proline analog class. [1] The compound possesses a defined stereochemistry at C2 (S) and C3 (R) within a pyrrolidine ring, with a molecular weight of approximately 166.6 g/mol as the hydrochloride salt. [2] It is naturally occurring, having been isolated from the cultured mycelia and fruiting bodies of the fungus Morchella esculenta. [3]

(R)-3-Amino-L-proline HCl: Why Stereochemical Identity Precludes Generic Replacement


Generic substitution of (R)-3-Amino-L-proline HCl with other 3-aminoproline isomers or unsubstituted proline is not scientifically defensible due to the profound conformational and stereoelectronic effects imposed by the 3-amino substituent and the specific (2S,3R) configuration. [1] The presence of the substituent on the proline ring modulates the backbone cis/trans amide bond equilibrium and the pyrrolidine ring pucker (endo/exo), which in turn dictates peptide secondary structure and molecular recognition. [2] Consequently, the (2S,3R) diastereomer—the cis isomer—exhibits a distinct conformational landscape compared to its (2S,3S) trans counterpart, resulting in divergent biological activity profiles, as quantitatively demonstrated in the evidence below.

(R)-3-Amino-L-proline HCl: Quantitative Differentiation Evidence vs. Structural Analogs


(R)-3-Amino-L-proline HCl: nNOS Inhibitory Potency vs. 4-Amino and cis-3-Amino Analogs

In a head-to-head comparative study of conformationally restricted dipeptide amides, the trans-3-amino-L-prolineamide derivative (compound 6, synthesized from the trans diastereomer of 3-amino-L-proline) exhibited equipotent inhibition of neuronal nitric oxide synthase (nNOS) relative to the reference trans-4-amino-L-prolineamide derivative (compound 2). [1] Critically, the corresponding cis-3-amino-L-prolineamide isomer (compound 5) was found to be a weak inhibitor of nNOS, establishing that the trans stereochemistry at C3 is essential for maintaining high potency in this scaffold. [2]

Nitric Oxide Synthase Inhibition Enzymology Neuronal Signaling

(R)-3-Amino-L-proline HCl: nNOS vs. eNOS Selectivity Profile Compared to 4-Amino Scaffold

The same head-to-head study further quantified the isoform selectivity differences between the trans-3-aminoproline and trans-4-aminoproline scaffolds. [1] The trans-3-amino-L-prolineamide derivative (compound 6) demonstrated a distinct selectivity fingerprint: its selectivity for nNOS over endothelial NOS (eNOS) was nearly double that of the reference trans-4-amino-L-prolineamide derivative (compound 2). [2]

Isoform Selectivity Drug Discovery Nitric Oxide Synthase

(R)-3-Amino-L-proline HCl: Conformational Modulation Capacity vs. Unsubstituted Proline

A comprehensive crystallographic database analysis of substituted proline derivatives established that 3-substitution on the proline ring imposes distinct steric and stereoelectronic effects that modulate both the backbone cis/trans amide equilibrium and the ring pucker (endo/exo) compared to unsubstituted proline. [1] These conformational biases are further differentiated by the absolute stereochemistry at C3 (R vs. S configuration). The (2S,3R) configuration of (R)-3-amino-L-proline HCl defines a specific conformational landscape that cannot be replicated by unsubstituted L-proline, 4-substituted analogs, or the (2S,3S) diastereomer. [2]

Peptide Conformation Peptidomimetics Structural Biology

(R)-3-Amino-L-proline HCl: Orthogonal Functionalization Capacity vs. Unsubstituted Proline

The presence of the primary amino group at the C3 position of (R)-3-amino-L-proline HCl enables orthogonal functionalization strategies that are impossible with unsubstituted proline. A patent application (US 2011/0008414 A1) explicitly describes the use of (2S,3R)-3-aminoproline residues for internal cross-linking in conformationally constrained cyclic peptidomimetics. [1] The primary amino group of the orthogonally protected (2S,3R)-3-aminoproline residue is coupled via amide bond formation to a suitably positioned side-chain carboxyl group of a glutamate residue, creating a defined conformational constraint. [2] Unsubstituted proline lacks this functional handle entirely.

Bioorthogonal Chemistry Peptide Cross-Linking Constrained Peptides

(R)-3-Amino-L-proline HCl: Evidence-Backed Procurement and Application Scenarios


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Scaffold Development

Based on direct comparative data, (R)-3-Amino-L-proline HCl (in its trans diastereomeric form, synthesized from the compound) is a rational procurement choice for programs developing nNOS inhibitors that require balanced potency with elevated selectivity over eNOS. [1] The trans-3-aminoproline scaffold maintains potency equipotent to the 4-amino analog while offering approximately 2× higher nNOS/eNOS selectivity, a quantifiable differentiation that may reduce off-target cardiovascular liabilities associated with eNOS inhibition. [2]

Conformationally Constrained Cyclic Peptidomimetic Synthesis

For projects requiring internally cross-linked, conformationally constrained cyclic peptides, (R)-3-Amino-L-proline HCl provides a validated synthetic entry point. [1] The C3 amino group serves as an orthogonal functionalization site for amide coupling to distal carboxyl groups (e.g., glutamate side chains), enabling the generation of defined conformational constraints within the peptide backbone. [2] This application is supported by explicit disclosure in US patent literature describing the use of (2S,3R)-3-aminoproline for this purpose.

Peptide Secondary Structure Modulation via 3-Substituted Proline Incorporation

When experimental objectives require precise tuning of backbone cis/trans amide ratios or pyrrolidine ring pucker (endo/exo) beyond what unsubstituted proline can provide, (R)-3-Amino-L-proline HCl offers a defined (2S,3R) stereochemical scaffold with distinct conformational biases. [1] The 3-substitution position imposes steric and stereoelectronic effects that are qualitatively different from those of 4-substituted proline analogs, making it a mechanistically distinct tool for probing or engineering peptide secondary structure (e.g., β-turn stabilization, polyproline helix modulation). [2]

Chiral Building Block for Stereospecific Synthesis of Complex Molecules

(R)-3-Amino-L-proline HCl, with its defined (2S,3R) stereochemistry, serves as a chiral starting material for stereospecific synthetic routes to biologically active compounds. [1] A stereospecific synthesis methodology for this exact diastereomer has been established and published, providing a validated route for incorporating this stereochemical pattern into more complex architectures. [2] Procurement of the correct diastereomer is essential, as the cis (2S,3R) and trans (2S,3S) isomers produce distinct downstream stereochemical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-L-proline HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.